Cas no 2166874-59-3 (4-(1-amino-2,2-dimethylpropyl)-2,3-dimethylphenol)

4-(1-Amino-2,2-dimethylpropyl)-2,3-dimethylphenol is a substituted phenolic compound featuring a tertiary amine functional group. Its unique structure, combining a sterically hindered phenol with an amine moiety, makes it valuable in applications requiring antioxidant or stabilizing properties. The compound's high thermal stability and resistance to oxidation are attributed to the electron-donating effects of the alkyl substituents and the amine group. It is particularly useful in polymer stabilization, where it acts as a free-radical scavenger, prolonging material lifespan under oxidative stress. The tert-butyl-like amine side chain enhances solubility in organic matrices, facilitating uniform dispersion in industrial formulations. Its low volatility further ensures long-term performance in high-temperature environments.
4-(1-amino-2,2-dimethylpropyl)-2,3-dimethylphenol structure
2166874-59-3 structure
Product Name:4-(1-amino-2,2-dimethylpropyl)-2,3-dimethylphenol
CAS No:2166874-59-3
MF:C13H21NO
MW:207.311943769455
CID:6054460
PubChem ID:165519400
Update Time:2025-10-30

4-(1-amino-2,2-dimethylpropyl)-2,3-dimethylphenol Chemical and Physical Properties

Names and Identifiers

    • 4-(1-amino-2,2-dimethylpropyl)-2,3-dimethylphenol
    • EN300-1277311
    • 2166874-59-3
    • Inchi: 1S/C13H21NO/c1-8-9(2)11(15)7-6-10(8)12(14)13(3,4)5/h6-7,12,15H,14H2,1-5H3
    • InChI Key: ASYGLGSNPHZNNT-UHFFFAOYSA-N
    • SMILES: OC1C=CC(=C(C)C=1C)C(C(C)(C)C)N

Computed Properties

  • Exact Mass: 207.162314293g/mol
  • Monoisotopic Mass: 207.162314293g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 209
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 46.2Ų

4-(1-amino-2,2-dimethylpropyl)-2,3-dimethylphenol Pricemore >>

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4-(1-amino-2,2-dimethylpropyl)-2,3-dimethylphenol Related Literature

Additional information on 4-(1-amino-2,2-dimethylpropyl)-2,3-dimethylphenol

Professional Introduction to Compound with CAS No. 2166874-59-3 and Product Name: 4-(1-amino-2,2-dimethylpropyl)-2,3-dimethylphenol

4-(1-amino-2,2-dimethylpropyl)-2,3-dimethylphenol, identified by the Chemical Abstracts Service Number (CAS No.) 2166874-59-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a unique structural configuration with an amino-substituted isobutyl group and a dimethylphenolic core, exhibits potential applications in the development of novel therapeutic agents. The molecular framework of this compound incorporates both hydrophobic and hydrophilic moieties, which are critical for modulating its biological activity and pharmacokinetic properties.

The structural design of 4-(1-amino-2,2-dimethylpropyl)-2,3-dimethylphenol is meticulously crafted to optimize its interactions with biological targets. The presence of the amino group at the C1 position enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules. Additionally, the dimethylphenolic moiety contributes to its solubility and stability in various solvents, facilitating its use in both laboratory-scale reactions and industrial processes.

Recent advancements in computational chemistry have enabled researchers to predict the pharmacological properties of 4-(1-amino-2,2-dimethylpropyl)-2,3-dimethylphenol with greater precision. Molecular docking studies have revealed that this compound can interact with multiple protein targets, suggesting its potential as a multitarget drug candidate. Specifically, preliminary data indicate that it may exhibit inhibitory effects on enzymes involved in inflammatory pathways, making it a promising candidate for the development of anti-inflammatory therapies.

In vitro experiments have further elucidated the mechanism of action of 4-(1-amino-2,2-dimethylpropyl)-2,3-dimethylphenol. These studies have demonstrated its ability to modulate the activity of key signaling pathways associated with cell proliferation and differentiation. The compound's unique structural features allow it to bind selectively to specific receptor sites, thereby eliciting a targeted biological response. This selective binding profile is particularly advantageous in minimizing off-target effects, which are often associated with traditional small-molecule drugs.

The synthesis of 4-(1-amino-2,2-dimethylpropyl)-2,3-dimethylphenol represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves strategic functional group transformations and stereochemical control to achieve the desired molecular architecture. Researchers have leveraged advanced catalytic systems and green chemistry principles to optimize the yield and purity of this compound. These innovations not only enhance the efficiency of the synthetic process but also align with sustainable chemical manufacturing practices.

Current research efforts are focused on exploring the therapeutic potential of 4-(1-amino-2,2-dimethylpropyl)-2,3-dimethylphenol in various disease models. Preclinical studies are underway to evaluate its efficacy and safety profiles in animal models of inflammation and cancer. The compound's ability to interfere with critical cellular processes has generated excitement among scientists who are seeking novel treatments for these debilitating conditions.

The development of 4-(1-amino-2,2-dimethylpropyl)-2,3-dimethylphenol as a pharmaceutical agent is also influenced by advancements in drug delivery systems. Researchers are investigating novel formulations that can enhance the bioavailability and targeted delivery of this compound. Nanotechnology-based delivery platforms, such as liposomes and polymeric nanoparticles, are being explored to improve its pharmacokinetic properties and therapeutic efficacy.

From a regulatory perspective, the commercialization of 4-(1-amino-2,2-dimethylpropyl)-2,3-dimethylphenol will require compliance with stringent guidelines set by global health authorities. Good Manufacturing Practices (GMP) will be essential to ensure the quality and consistency of this compound throughout its production process. Additionally, rigorous toxicological studies will be necessary to assess its safety profile before it can be approved for clinical use.

The economic impact of 4-(1-amino-2,2-dimethylpropyl)-2,3-dimethylphenol is also noteworthy. As pharmaceutical companies invest in research and development (R&D), they are expected to generate significant revenue from this novel compound if it successfully transitions into clinical practice. The demand for innovative therapeutic agents continues to grow globally, driven by an aging population and an increasing prevalence of chronic diseases.

In conclusion,4-(1-amino-2,2-dimethylpropyl)-2,3-dimethylphenol (CAS No. 2166874-59-3) represents a promising advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further development as a novel therapeutic agent. As research progresses,this compound is poised to play a significant role in addressing unmet medical needs worldwide.

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